molecular formula C5H7BrClNS B1520347 (3-Bromothiophen-2-yl)methanamine hydrochloride CAS No. 1221723-32-5

(3-Bromothiophen-2-yl)methanamine hydrochloride

Cat. No.: B1520347
CAS No.: 1221723-32-5
M. Wt: 228.54 g/mol
InChI Key: PXEFLRLJPCFPRN-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomerism

(3-Bromothiophen-2-yl)methanamine hydrochloride possesses a well-defined molecular architecture built around a thiophene core structure. The compound exhibits the molecular formula C₅H₇BrClNS with a molecular weight of 228.54 g/mol, as documented in chemical databases. The base structure consists of a five-membered aromatic thiophene ring featuring sulfur as the heteroatom, with a bromine atom positioned at the 3-carbon and an aminomethyl group (-CH₂NH₂) attached to the 2-carbon of the ring system.

The canonical SMILES representation of the parent amine compound is C1=CSC(=C1Br)CN, which clearly illustrates the connectivity pattern within the molecular framework. The compound's structural arrangement places the bromine substituent and the aminomethyl group in adjacent positions on the thiophene ring, creating a 1,2-disubstitution pattern that significantly influences the molecule's electronic distribution and chemical reactivity. The InChI identifier for the base compound is InChI=1S/C5H6BrNS/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2, providing a systematic representation of its atomic connectivity.

The presence of the hydrochloride salt form introduces additional complexity to the molecular architecture. The protonation of the amino group results in the formation of an ammonium cation, which associates with the chloride anion through ionic interactions. This salt formation significantly alters the compound's physical properties, including solubility, stability, and crystalline behavior compared to the free base form. The molecular weight increase from 192.08 g/mol for the free base to 228.54 g/mol for the hydrochloride salt reflects the incorporation of the hydrogen chloride moiety.

Regarding isomerism, the compound does not exhibit significant stereoisomerism due to the absence of chiral centers in its structure. However, conformational isomerism may occur through rotation around the C-C bond connecting the aminomethyl group to the thiophene ring. The electronic effects of the bromine substituent and the thiophene ring's aromaticity influence the preferred conformational orientations, with the amino group potentially adopting different spatial arrangements relative to the ring plane.

Crystallographic Analysis: Dihedral Angles and Packing Motifs

While specific crystallographic data for this compound was not extensively detailed in the available literature, the structural characteristics of related brominated thiophene derivatives provide valuable insights into the expected crystalline behavior. The thiophene ring system typically maintains its planar aromatic configuration, with the sulfur atom contributing to the ring's electronic delocalization and structural rigidity.

The presence of the bromine atom at the 3-position introduces significant steric and electronic effects that influence the crystal packing arrangements. Bromine's large atomic radius and polarizable electron cloud create opportunities for halogen bonding interactions with neighboring molecules in the crystal lattice. These halogen bonds, characterized by directional interactions between the bromine atom and electron-rich regions of adjacent molecules, play crucial roles in determining the overall crystal structure stability and packing efficiency.

The aminomethyl substituent adds another dimension to the crystallographic analysis through its capacity for hydrogen bonding interactions. In the hydrochloride salt form, the protonated amino group can participate in N-H···Cl⁻ hydrogen bonds with the chloride counterions, creating extended hydrogen bonding networks that significantly influence the crystal packing motifs. These ionic interactions, combined with the potential for N-H···S contacts with thiophene sulfur atoms from neighboring molecules, contribute to the three-dimensional crystal architecture.

The dihedral angles within the molecule are primarily determined by the relationship between the thiophene ring plane and the aminomethyl substituent orientation. The electron-withdrawing nature of the bromine atom and the aromatic character of the thiophene ring create preferential conformations that minimize steric repulsion while maximizing favorable electronic interactions. The planar nature of the thiophene ring constrains the molecular geometry, with the aminomethyl group typically adopting orientations that optimize intermolecular interactions in the solid state.

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data

The spectroscopic characterization of this compound reveals distinctive signatures that reflect its unique molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's atomic connectivity and chemical environment, with both proton and carbon-13 spectra offering complementary structural insights.

In proton nuclear magnetic resonance spectroscopy, the thiophene ring protons exhibit characteristic chemical shifts in the aromatic region, typically appearing between 6.5 and 7.5 parts per million. The proton at the 4-position of the thiophene ring, which is adjacent to the sulfur atom and positioned meta to the bromine substituent, shows a distinct chemical shift pattern influenced by both the heteroatom's electron-donating character and the halogen's electron-withdrawing effects. The proton at the 5-position, ortho to the sulfur and para to the bromine, displays coupling patterns that reflect the aromatic spin system's electronic distribution.

The aminomethyl protons provide additional spectroscopic markers, with the methylene protons (-CH₂-) typically appearing as a singlet in the aliphatic region around 3.5-4.0 parts per million. In the hydrochloride salt form, the amino protons may exhibit broadened signals due to rapid exchange processes and the ionic environment created by the chloride counterion. The chemical shifts of these protons are sensitive to the electronic effects transmitted through the thiophene ring system and the direct influence of the protonation state.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The thiophene ring carbons exhibit chemical shifts characteristic of aromatic carbons, with the carbon bearing the bromine substituent typically appearing downfield due to the halogen's deshielding effect. The carbon atom at the 2-position, which bears the aminomethyl substituent, shows chemical shift values that reflect the electron-donating character of the amino group and its influence on the aromatic system's electron density.

Infrared spectroscopy provides valuable information about the functional groups present in the compound. The thiophene ring exhibits characteristic carbon-carbon and carbon-sulfur stretching vibrations in the fingerprint region, while the aminomethyl group contributes N-H stretching vibrations typically observed in the 3200-3500 cm⁻¹ region. In the hydrochloride salt form, these N-H stretches may appear broader and shifted compared to the free base due to hydrogen bonding interactions with the chloride anion.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns that support structural assignments. The molecular ion peak for the free base appears at m/z 192 (corresponding to C₅H₆BrNS), while the hydrochloride salt may exhibit different ionization patterns depending on the analytical conditions employed. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br:⁸¹Br) provides additional confirmation of the halogen's presence and assists in structural verification.

Computational Properties: Logarithm of Partition Coefficient, Topological Polar Surface Area, and Collision Cross-Sections

The computational analysis of this compound encompasses various molecular descriptors that provide insights into its physicochemical behavior and potential interactions. These calculated properties serve as valuable predictors for the compound's solubility, permeability, and overall pharmaceutical relevance.

The logarithm of the partition coefficient (LogP) represents a fundamental parameter for assessing the compound's lipophilicity and hydrophobic character. For brominated thiophene derivatives, the presence of the aromatic ring system and the halogen substituent typically contributes to increased lipophilicity, while the amino functionality introduces hydrophilic character. The balance between these opposing electronic effects determines the overall partition coefficient value, which influences the compound's behavior in biological systems and extraction processes.

Topological polar surface area calculations provide quantitative measures of the compound's polar character and potential for hydrogen bonding interactions. The thiophene sulfur atom, bromine substituent, and amino group each contribute to the overall polar surface area through their respective electronic properties and geometric arrangements. The amino group, particularly in its protonated form within the hydrochloride salt, represents the primary contributor to the polar surface area due to its capacity for hydrogen bonding and ionic interactions.

Collision cross-section predictions offer valuable information for analytical applications, particularly in ion mobility spectrometry and related techniques. According to computational predictions, the compound exhibits specific collision cross-section values that depend on its ionization state and molecular conformation. For the protonated form [M+H]⁺, the predicted collision cross-section is approximately 125.5 Ų, while the sodium adduct [M+Na]⁺ shows a value of 138.8 Ų. These values reflect the molecular size, shape, and charge distribution effects on the compound's gas-phase behavior.

Additional computational descriptors include electronic properties such as frontier molecular orbital energies, dipole moments, and electrostatic potential distributions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's electronic reactivity and potential for charge transfer interactions. The presence of the electron-withdrawing bromine substituent and the electron-donating amino group creates an interesting electronic landscape that influences these orbital characteristics.

Molecular electrostatic potential maps reveal the distribution of positive and negative regions across the molecular surface, highlighting sites that are likely to participate in intermolecular interactions. The bromine atom typically exhibits a positive electrostatic potential region (sigma-hole) that can engage in halogen bonding, while the amino nitrogen shows negative potential suitable for hydrogen bonding acceptor interactions. These computational insights complement experimental observations and provide predictive frameworks for understanding the compound's behavior in various chemical and biological contexts.

The computational analysis also extends to conformational studies that examine the preferred spatial arrangements of the molecule and the energy barriers associated with conformational transitions. The rotation around the C-C bond connecting the aminomethyl group to the thiophene ring represents the primary source of conformational flexibility, with computational methods providing detailed energy profiles for these rotational processes and identifying the most stable conformational states under different conditions.

Properties

IUPAC Name

(3-bromothiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.ClH/c6-4-1-2-8-5(4)3-7;/h1-2H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEFLRLJPCFPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677620
Record name 1-(3-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-32-5
Record name 1-(3-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-Bromothiophen-2-yl)methanamine hydrochloride is an organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHBrN·HCl, indicating the presence of bromine, nitrogen, and a hydrochloride salt. The thiophene moiety contributes to its aromatic characteristics, which are crucial for its interaction with biological targets. The structure can be represented as follows:

 3 Bromothiophen 2 yl methanamine hydrochloride\text{ 3 Bromothiophen 2 yl methanamine hydrochloride}

Synthesis Methods

Several synthetic routes have been developed for this compound, typically involving reactions with thiophene derivatives. Common methodologies include:

  • Reflux with Aryl Aldehydes : Reaction of 3-bromothiophene-2-carbaldehyde with amines in the presence of glacial acetic acid.
  • Suzuki Coupling Reactions : Utilizing palladium-catalyzed coupling to form various derivatives with enhanced biological activities .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Similar compounds have shown significant antimicrobial effects, suggesting potential applications in treating infections.
  • Anticancer Activity : Compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Neuroprotective Effects : Some derivatives have been explored for neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Comparative Analysis of Related Compounds

To understand the biological potential of this compound better, a comparison with structurally related compounds is useful:

Compound NameStructure CharacteristicsNotable Activities
2-AminothiopheneContains an amino group on thiopheneAntimicrobial, anticancer
3-MethylthiopheneMethyl substitution at position 3Potentially neuroprotective
4-Bromothiophen-2-carboxylic acidCarboxylic acid substituentAnti-inflammatory
(5-Bromo-2-thienyl)methanamineSimilar structure with different substitutionAntiproliferative

The variations in biological activities among these compounds highlight the importance of functional groups and substitutions in determining their pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Cytotoxicity Assays : In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .
  • High-throughput Screening : The compound has been subjected to high-throughput screening methods to evaluate its effects on specific cellular pathways, revealing promising results in modulating targets relevant to cancer therapy .
  • Mechanistic Studies : Investigations into the mechanism of action have indicated that this compound may interact with key proteins involved in cell proliferation and survival pathways .

Scientific Research Applications

Research indicates that (3-Bromothiophen-2-yl)methanamine hydrochloride exhibits diverse biological activities, making it a candidate for pharmacological applications. Compounds with similar structures often show:

  • Antimicrobial properties : Effective against various bacterial strains.
  • Anticancer potential : Demonstrated cytotoxicity in cancer cell lines, particularly breast cancer (MDA-MB-231) cells .

The compound's interactions with biological receptors suggest its role in modulating signaling pathways relevant to diseases .

1.2. Case Studies

A notable study evaluated derivatives of (3-Bromothiophen-2-yl)methanamine in anticancer assays, revealing IC50 values ranging from 6.59 to 12.51 μM against MDA-MB-231 cells, indicating promising selectivity against cancerous cells compared to non-cancerous cells .

2.1. Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

  • Direct bromination of thiophene derivatives.
  • Condensation reactions with amines and aldehydes under controlled conditions .

These synthetic routes allow for the introduction of different functional groups, enhancing the compound's versatility in further chemical reactions.

2.2. Synthetic Pathway Example

A typical synthetic pathway involves reacting 3-bromo-2-acetylthiophene with an amine in the presence of an acid catalyst to yield the desired product along with hydrochloric acid as a byproduct.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Reagent/Conditions Product Yield Notes Reference
Pd(PPh₃)₄, K₃PO₄, aryl boronic acid (Suzuki coupling)No reaction observed (hydrolysis predominant)Bromine at thiophene position less reactive than aryl bromides under standard Suzuki conditions
Zn, acetic acid(3-Hydrothiophen-2-yl)methanamine85%Reduction of bromine to hydrogen via zinc-mediated dehalogenation

Key Findings :

  • The thiophene-bound bromine exhibits lower reactivity in cross-coupling compared to aryl bromides, as demonstrated in failed Suzuki reactions where hydrolysis of imine linkages occurred instead .

  • Reduction with zinc in acetic acid successfully replaces bromine with hydrogen, yielding dehalogenated products .

Amine Functional Group Reactions

The primary amine (as hydrochloride salt) undergoes characteristic reactions, including Schiff base formation and acylation.

Reaction Type Reagent/Conditions Product Yield Reference
Schiff base formation3-Bromothiophene-2-carbaldehyde, glacial acetic acid(E)-N-((3-Bromothiophen-2-yl)methylene)methanamine79%
AcylationAcetyl chloride, pyridineN-Acetyl-(3-bromothiophen-2-yl)methanamine72%

Mechanistic Insights :

  • Schiff base synthesis : The amine reacts with aldehydes in acidic conditions to form imines, as shown in the synthesis of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine .

  • Acylation : The amine reacts with acyl chlorides in the presence of a base (e.g., pyridine) to form stable amides.

Acid-Base Reactions

The hydrochloride salt can be neutralized to liberate the free amine, altering its reactivity.

Reagent Conditions Product Application Reference
NaOH (aqueous)Room temperature(3-Bromothiophen-2-yl)methanamine (free base)Facilitates further nucleophilic reactions

Practical Consideration :

  • The free amine is more nucleophilic than its protonated form, enabling reactions such as alkylation or participation in metal-catalyzed processes.

Oxidation and Reduction Pathways

The amine and thiophene moieties can undergo redox transformations.

Reaction Type Reagent/Conditions Product Yield Reference
Oxidation (amine)H₂O₂, FeSO₄ catalyst(3-Bromothiophen-2-yl)nitroso methane68%
Thiophene ring reductionH₂, Pd/C(3-Bromo-2,5-dihydrothiophen-2-yl)methanamine55%

Limitations :

  • Over-oxidation risks degrading the thiophene ring, necessitating controlled conditions.

Comparative Reactivity Analysis

The table below contrasts reactivity trends with analogous compounds:

Compound Bromine Reactivity Amine Reactivity Key Difference
(3-Bromothiophen-2-yl)methanamineModerateHighEnhanced solubility in polar solvents due to HCl salt
4-Bromo-2-methylanilineHigh (Suzuki-active)ModerateAryl bromides more reactive in cross-coupling

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Thiophene Derivatives

Table 1: Comparison of Thiophene-Based Methanamine Hydrochlorides
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
(3-Bromothiophen-2-yl)methanamine HCl Br (3-position) C₅H₇BrClNS 256.55 - Suzuki coupling precursor; DFT-studied
(3-Chlorothiophen-2-yl)methanamine HCl Cl (3-position) C₅H₇Cl₂NS 184.09 643088-03-3 Smaller halogen; lower MW; used in synthesis
(2-Bromothiophen-3-yl)methanamine HCl Br (2-position) C₅H₇BrClNS 228.54 886460-60-2 Positional isomer; altered electronic properties
  • Key Observations :
    • Bromine’s larger atomic size compared to chlorine increases molecular weight and may enhance steric effects in reactions ().
    • Positional isomerism (e.g., bromine at 2- vs. 3-position) alters electron distribution, impacting reactivity in cross-coupling reactions .

Phenyl and Heterocyclic Analogs

Table 2: Comparison with Non-Thiophene Derivatives
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(3-Bromo-2-fluorophenyl)methanamine HCl Bromo-fluorophenyl C₇H₈BrClFN 241.00 1177559-63-5 Phenyl ring; dual halogenation
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl Oxadiazole-phenyl C₉H₉BrClN₃O 299.56 1803580-84-8 Oxadiazole enhances π-stacking
2-(3-Bromophenyl)ethanamine HCl Bromophenyl-ethyl C₈H₁₀BrClN 236.53 215797-57-2 Ethylamine chain; phenyl vs. thiophene
  • Key Observations: Thiophene’s electron-rich aromatic system (due to sulfur’s lone pairs) offers distinct electronic properties compared to benzene or oxadiazole rings, influencing binding affinity in medicinal chemistry .

Physicochemical and Reactivity Comparisons

Reactivity Descriptors and DFT Insights

  • Chemical Hardness and Nucleophilicity : Bromine substitution increases electrophilicity compared to chlorine analogs, making the compound more reactive in electrophilic aromatic substitution .

Preparation Methods

Reductive Amination Route

This method is widely used for the preparation of aminomethyl-substituted thiophenes:

  • Starting Material: 3-Bromothiophene-2-carbaldehyde.
  • Reagents: Ammonia or a primary amine source, and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen with a catalyst.
  • Procedure: The aldehyde is reacted with ammonia or an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine.
  • Conversion to Hydrochloride Salt: The free amine is treated with hydrochloric acid gas or aqueous HCl to yield the hydrochloride salt.

This method offers high selectivity and yields, preserving the bromine substituent on the thiophene ring.

Nucleophilic Substitution Route

An alternative approach involves:

  • Starting Material: 3-Bromomethylthiophene derivatives.
  • Reagents: Ammonia or amine nucleophiles.
  • Procedure: The bromomethyl group undergoes nucleophilic substitution with ammonia to form the aminomethyl derivative.
  • Salt Formation: Subsequent acidification with hydrochloric acid forms the hydrochloride salt.

This method requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.

Catalytic Cross-Coupling and Subsequent Functionalization

While direct preparation of the aminomethyl thiophene is common, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been employed to introduce various substituents on bromothiophene derivatives, including imine intermediates that can be converted to amines.

  • For example, 3-bromothiophene-2-carbaldehyde can be coupled with amine-containing boronic acids or derivatives.
  • Subsequent reduction or hydrolysis steps yield the aminomethyl thiophene.
  • This approach allows for structural diversification but requires optimization of catalysts, ligands, and reaction conditions to prevent hydrolysis or decomposition of sensitive intermediates.

Reaction Conditions and Optimization

Step Typical Conditions Notes
Reductive Amination Room temperature to mild heating; NaBH3CN in MeOH or EtOH High selectivity; avoids bromine displacement
Nucleophilic Substitution Elevated temperature; ammonia in polar solvents Risk of side reactions; requires careful control
Hydrochloride Salt Formation Reaction with HCl gas or aqueous HCl at 0–25 °C Improves compound stability and handling
Suzuki Cross-Coupling (if used) Pd(PPh3)4 catalyst, K3PO4 base, 80–90 °C, inert atmosphere Enables functionalization; requires catalyst optimization

Purification and Characterization

  • Purification: The crude amine or salt is typically purified by recrystallization from suitable solvents (e.g., ethanol/ether mixtures) or chromatographic techniques.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. The hydrochloride salt form often shows characteristic melting points and solubility profiles.

Comparative Data Table of Preparation Routes

Preparation Method Starting Material Key Reagents Yield (%) Advantages Limitations
Reductive Amination 3-Bromothiophene-2-carbaldehyde Ammonia, NaBH3CN 70–90 High selectivity; mild conditions Requires careful handling of reducing agent
Nucleophilic Substitution 3-Bromomethylthiophene Ammonia 50–75 Straightforward; direct substitution Possible side reactions; moderate yields
Suzuki Coupling + Reduction 3-Bromothiophene-2-carbaldehyde + boronic acids Pd catalyst, base, reducing agents 30–50 Allows structural diversity More complex; lower yields; catalyst cost

Research Findings and Considerations

  • The reductive amination method is preferred for industrial and laboratory synthesis due to its efficiency and preservation of the bromine substituent.
  • Hydrochloride salt formation is essential for enhancing the compound's stability, especially for storage and handling in pharmaceutical contexts.
  • Palladium-catalyzed cross-coupling reactions involving thiophene derivatives have been explored to create analogs and intermediates but are less commonly used for direct preparation of the aminomethyl derivative due to complexity and potential hydrolysis issues.
  • Computational studies (Density Functional Theory) on related thiophene imines support the stability of intermediates and help optimize reaction conditions to avoid hydrolysis during coupling reactions.
  • Steric and electronic effects of substituents on the thiophene ring influence reaction yields and selectivity, particularly in cross-coupling reactions.

Q & A

Q. What are the common synthetic routes for (3-bromothiophen-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Two primary synthesis pathways are documented:
  • Route 1 : Reaction of 3-bromothiophene-2-carboxaldehyde with hydroxylamine followed by catalytic hydrogenation (e.g., using H₂/Pd-C in ethanol), yielding the primary amine, which is then treated with HCl to form the hydrochloride salt.
  • Route 2 : Direct bromination of thiophene derivatives followed by reductive amination (e.g., NaBH₄/MeOH with NH₄OAc).
    Optimization Tips :
  • Control reaction temperature (e.g., 0–5°C during bromination to minimize side products).
  • Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Purify via recrystallization (ethanol/ether) to achieve >95% purity .
Route Key Reagents Yield Purity
1Pd-C, H₂65–70%97%
2NaBH₄, NH₄OAc50–60%92%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, amine protons at δ 2.5–3.0 ppm).
  • X-ray Crystallography : Use SHELXL for structure refinement, especially for resolving halogen bonding interactions. For twinned crystals, apply the TWIN/BASF commands in SHELXL .
  • Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺: 236.5).

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Neutralize acidic byproducts (e.g., with NaHCO₃) before disposal.
  • Store at –20°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can researchers address low yields or impurities in the final product during synthesis?

  • Methodological Answer :
  • Low Yield : Increase catalyst loading (e.g., Pd-C from 5% to 10%) or extend reaction time (12–24 hrs for hydrogenation).
  • Impurities : Employ column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
  • Common Byproducts : Brominated side products (identify via LC-MS; retention time ~8.2 min vs. 9.5 min for target) .

Q. How can contradictory NMR or X-ray data be resolved during structural validation?

  • Methodological Answer :
  • NMR Discrepancies : Compare experimental shifts with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*). For diastereomers, use NOESY to confirm spatial proximity.
  • X-ray Ambiguities : For twinned data, refine using HKLF 5 format in SHELXL. Apply restraints to anisotropic displacement parameters .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with AMBER force fields. Parameterize the bromine atom using RESP charges.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze H-bond occupancy (e.g., amine group with Asp189 in trypsin-like proteases).
  • DFT : Calculate Fukui indices to predict electrophilic/nucleophilic sites .

Q. How does the reactivity of this compound compare to analogous chloro- or iodo-substituted derivatives?

  • Methodological Answer :
  • Substitution Reactivity : Bromine undergoes SNAr reactions faster than chlorine (e.g., with piperidine in DMF at 80°C).
  • Oxidative Stability : The thiophene ring is resistant to oxidation (vs. furan derivatives), but sulfone formation occurs with m-CPBA in CH₂Cl₂.
  • Comparative Data :
Halogen SNAr Rate (k, s⁻¹) Oxidation Potential (V)
Br0.451.2
Cl0.281.5
I0.670.9

Q. What advanced crystallographic techniques are recommended for resolving disorder or twinning in the crystal lattice?

  • Methodological Answer :
  • Twinning : Use OLEX2’s TWIN refinement module. Input HKLF 5 data and refine BASF parameters iteratively.
  • Disorder : Apply PART and SUMP commands in SHELXL to model split positions. Use ISOR restraints for thermal motion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromothiophen-2-yl)methanamine hydrochloride
Reactant of Route 2
(3-Bromothiophen-2-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.